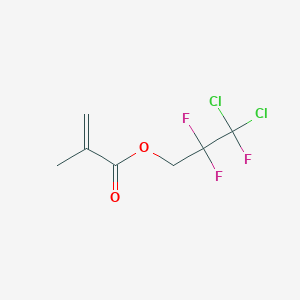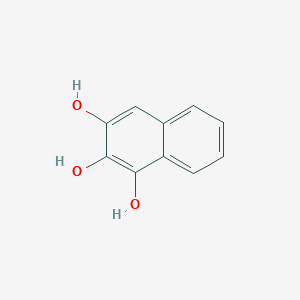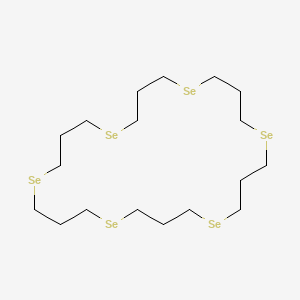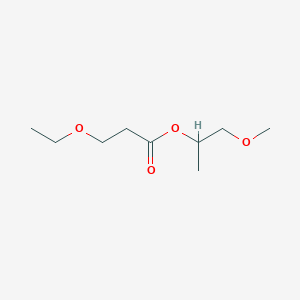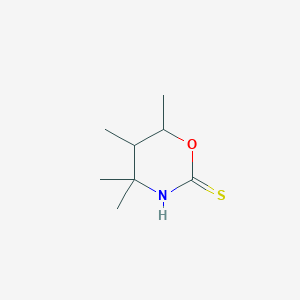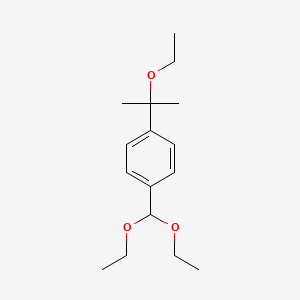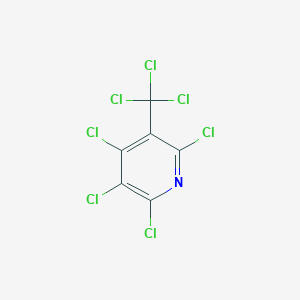
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C6Cl7N. This compound is known for its high reactivity due to the presence of multiple chlorine atoms, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
The synthesis of 2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine typically involves the chlorination of lower-chlorinated 6-trichloromethyl pyridines. One common method is the continuous reaction of chlorine gas at elevated temperatures in the presence of ferric chloride as a catalyst . This process ensures high yields and purity of the desired product.
Analyse Des Réactions Chimiques
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the chlorine atoms, this compound readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Major Products: The major products formed from these reactions depend on the nucleophile used.
Applications De Recherche Scientifique
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine involves its interaction with nucleophiles due to the electron-deficient nature of the pyridine ring. The multiple chlorine atoms enhance its reactivity, allowing it to form stable bonds with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological applications .
Comparaison Avec Des Composés Similaires
2,3,4,6-Tetrachloro-5-(trichloromethyl)pyridine can be compared with other chlorinated pyridines such as:
2,3-Dichloro-5-(trichloromethyl)pyridine: This compound has fewer chlorine atoms and thus exhibits different reactivity and applications.
2-Chloro-6-(trichloromethyl)pyridine:
3,5-Dichloro-2-(trichloromethyl)pyridine: This compound is used in the synthesis of various organic intermediates.
The uniqueness of this compound lies in its high degree of chlorination, which imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.
Propriétés
Numéro CAS |
113982-12-0 |
|---|---|
Formule moléculaire |
C6Cl7N |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
2,3,4,6-tetrachloro-5-(trichloromethyl)pyridine |
InChI |
InChI=1S/C6Cl7N/c7-2-1(6(11,12)13)4(9)14-5(10)3(2)8 |
Clé InChI |
QAEXAGIZTNALSL-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(N=C1Cl)Cl)Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid](/img/structure/B14305650.png)
![1-{[4-(9-Oxo-5,9-dihydrophenazin-2-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14305658.png)

![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

